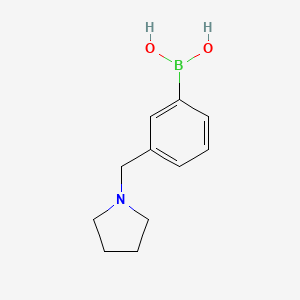

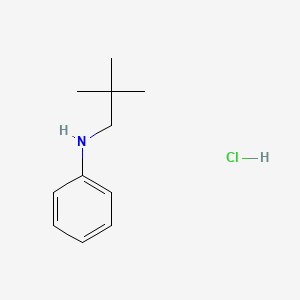

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid

Übersicht

Beschreibung

“(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a fine chemical that serves as a useful building block in the synthesis of organic compounds. It is also a reagent in organic chemistry and research, as well as a specialty chemical and high-quality compound .

Synthesis Analysis

The synthesis of borinic acid derivatives has seen recent advances, with the main strategies to build up borinic acids relying either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis of a similar compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was achieved in two steps .Molecular Structure Analysis

The molecular structure of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Boronic acids, including “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are known to be used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” include a molecular weight of 191.035 Da and a monoisotopic mass of 191.111755 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Mechanical Studies

The spectroscopic properties of compounds related to (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid have been studied extensively, focusing on FT-IR, NMR, and UV techniques, alongside quantum chemical methods. Research delves into various properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).

Catalysis and Chemical Synthesis

Research has shown the use of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid in the palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines with arylboronic acids, demonstrating its utility in chemical synthesis. It's particularly noted for its wide applicability and diastereoselective properties in synthesizing heteroaromatic compounds (Spangler et al., 2015).

Boron-Complex Studies

Research in boron chemistry has leveraged (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid in studying the complexes of boron with various organic compounds. This includes examining the coordination and reactivity of boron in different chemical environments, providing insights into the complex nature of boron chemistry (Młodzianowska et al., 2007).

Polymer and Material Sciences

In the field of material science, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid plays a role in the development of new materials. Research includes the creation of organoborane polymeric Lewis acids and exploring their fluorescent sensing properties. This kind of work opens doors to innovative applications in sensing technology and the development of advanced materials with unique properties (Sundararaman et al., 2005).

Optical Modulation and Sensor Development

Studies have focused on the optical modulation properties of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid derivatives, especially in the context of developing sensors for saccharide recognition. This kind of research is crucial for advancing technologies in biomedical sensing and diagnostics (Mu et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGCMBMTOLSYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)